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molecular formula C12H15NS B8473028 (2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine

(2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine

Cat. No. B8473028
M. Wt: 205.32 g/mol
InChI Key: JDKHBLUIKLTNPG-UHFFFAOYSA-N
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Patent
US07393865B2

Procedure details

To a cooled solution of Compound 1a (2-Benzo[b]thiophen-2-yl-ethyl) -dimethyl-amine (39 mmol) in chloroform (500 mL) was added Br2 (43 mmol) dropwise. The mixture was stirred overnight at RT and subsequently washed with sat. NaHCO3 (3×) and brine, dried (MgSO4) and concentrated in vacuo. The crude material was purified by silica gel column chromatography in EtOAc to afford [2-(3-Bromo-benzo[b]thiophen-2-yl)-ethyl]-dimethyl-amine, Compound 2a, as an oil (9.6 g, 86%); MS (MH+) 283.9.
[Compound]
Name
Compound 1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 mmol
Type
reactant
Reaction Step One
Name
Quantity
43 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([CH2:6][CH2:7][N:8]([CH3:10])[CH3:9])=[CH:4][C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2.[Br:15]Br>C(Cl)(Cl)Cl>[Br:15][C:4]1[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]=2[S:1][C:5]=1[CH2:6][CH2:7][N:8]([CH3:10])[CH3:9]

Inputs

Step One
Name
Compound 1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
39 mmol
Type
reactant
Smiles
S1C2=C(C=C1CCN(C)C)C=CC=C2
Name
Quantity
43 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
subsequently washed with sat. NaHCO3 (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography in EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C2=C(SC1CCN(C)C)C=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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